molecular formula C8H5N3O3S2 B1682745 Tenonitrozole CAS No. 3810-35-3

Tenonitrozole

Cat. No. B1682745
CAS RN: 3810-35-3
M. Wt: 255.3 g/mol
InChI Key: ZLOXYEZYWCTXHU-UHFFFAOYSA-N
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Description

Tenonitrozole is an antiprotozoal agent . It belongs to the class of organic compounds known as nitrothiazoles, which are compounds containing a thiazole ring that bears a nitro group .


Synthesis Analysis

The kinetics of alkaline hydrolysis of N-(5-nitro-2-thiazolyl)-2-thiophenylcarboxamide (tenonitrozole or atrican) has been studied by photometric and polarographic techniques . The thermodynamic parameters in the intermediate state of this process were determined .


Molecular Structure Analysis

The molecular formula of Tenonitrozole is C8H5N3O3S2 . Its average mass is 255.274 Da and its monoisotopic mass is 254.977234 Da .


Chemical Reactions Analysis

The kinetics of alkaline hydrolysis of N-(5-nitro-2-thiazolyl)-2-thiophenylcarboxamide (tenonitrozole or atrican) has been studied . A mechanism explaining the nitric oxide (NO) production during the hydrolytic decomposition of tenonitrozole is proposed .


Physical And Chemical Properties Analysis

Tenonitrozole has a density of 1.7±0.1 g/cm3 . Its molar refractivity is 62.2±0.3 cm3 . It has 6 hydrogen bond acceptors and 1 hydrogen bond donor . It has 3 freely rotating bonds . Its polar surface area is 144 Å2 . Its molar volume is 152.3±3.0 cm3 .

Scientific Research Applications

Alkaline Hydrolysis and Nitric Oxide Donor Activity

Tenonitrozole, also known as atrican, is a compound that has been studied for its alkaline hydrolysis kinetics. Research shows that during its hydrolytic decomposition, tenonitrozole can produce nitric oxide (NO). This production of NO is significant because it's suggested to be related to the drug's antiprotozoal and antimicrobial activity, especially under anaerobic conditions. The formation of nitro radical anions and NO could be the key factors contributing to its biological activity. Additionally, under certain conditions, the hydrolysis of tenonitrozole may lead to the formation of a peroxynitrite anion, a potent cytotoxic agent (Trukhacheva et al., 2005).

Pharmacokinetics of Radiosensitizers

Tenonitrozole belongs to the class of 2-nitroimidazole radiosensitizers, which have been studied for their electron affinity and pharmacokinetics in the context of cancer treatment. The pharmacokinetics, including the absorption rate and plasma, tumor, and brain concentrations, have been analyzed to understand how these properties influence the drug's effectiveness as a radiosensitizer. The partition coefficient of these drugs, including tenonitrozole, is a critical factor in determining their pharmacokinetics and, consequently, their therapeutic potential (Brown & Workman, 1980).

Metabolism and Reductive Products

The metabolism of tenonitrozole and its reductive products plays a significant role in its biological effects. Nitroimidazoles, including tenonitrozole, undergo various oxidative and reductive processes that result in a range of metabolites. These metabolites can interact with biological molecules, contributing to the drug's radiosensitizing, cytotoxic, mutagenic, and antimicrobial effects. Understanding the metabolism and reduction chemistry of tenonitrozole is crucial for assessing its mechanism of action and optimizing its clinical use (Rauth, 1984).

Activation of the Constitutive Androstane Receptor

Tenonitrozole has been identified in studies exploring compounds that induce human Constitutive Androstane Receptor (hCAR) activation. hCAR is involved in drug metabolism and disposition, as well as in energy metabolism, tumor progression, and cancer therapy. Identifying compounds that activate hCAR, like tenonitrozole, is important for predicting drug-drug interactions and identifying potential therapeutic applications (Lynch et al., 2018).

Future Directions

There is ongoing research into the properties and potential uses of Tenonitrozole. For example, a study screened the Tox21 10,000 compound collection to characterize human CAR (hCAR) activators, and Tenonitrozole was identified as part of a potential novel structural cluster of compounds .

properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3S2/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOXYEZYWCTXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046277
Record name Tenonitrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Tenonitrozole

CAS RN

3810-35-3
Record name Tenonitrozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3810-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tenonitrozole [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenonitrozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13659
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Record name Tenonitrozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tenonitrozole
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Record name TENONITROZOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
LA Trukhacheva, VI Levina, AP Arzamastsev… - Pharmaceutical …, 2005 - Springer
… )-2-thiophenylcarboxamide (tenonitrozole or atrican) has been … the hydrolytic decomposition of tenonitrozole is proposed. It is … conditions, the hydrolysis of tenonitrozole may lead to the …
Number of citations: 3 link.springer.com
B VIOSSAT, NH Dung, JC LANCELOT… - Chemical and …, 1991 - jstage.jst.go.jp
Synthesis and Crystal Structure of Platinum(II) Dichlorodimethylsulfoxide Complex of Tenonitrozole, a 2-Amino-5-nitrothiazole Derivative, an Antimycotic and Trichomonacid …
Number of citations: 5 www.jstage.jst.go.jp
ZI Gadjiev, SD Demuxamedova - 2008 - osti.gov
A variety of physical and chemical properties of nitro compounds is determined by the characteristics of their molecular structure. We have carried out a series of works on the theoretical …
Number of citations: 0 www.osti.gov
A Dahuricae - Reactions, 2011 - Springer
… : A search of AdisBase, Medline, Embase and the WHO ADR database did not reveal any previous case reports of hepatotoxicity or hyperbilirubinaemia associated with tenonitrozole. …
Number of citations: 2 link.springer.com
ZI Gadjiev, SD Demuxamedova - 2008 - inis.iaea.org
[en] A variety of physical and chemical properties of nitro compounds is determined by the characteristics of their molecular structure. We have carried out a series of works on the …
Number of citations: 0 inis.iaea.org
C Lynch, B Mackowiak, R Huang, L Li… - Toxicological …, 2019 - academic.oup.com
… Additionally, a potential novel cluster of compounds, containing nitazoxanide and tenonitrozole, was identified as having a significant amount of hCAR activators (Figure 1). Both of …
Number of citations: 32 academic.oup.com
A Taudou, F Delmas, P Timon-David, R Ecalle… - European journal of …, 1987 - Elsevier
… Les composes 1-S et le tenonitrozole, ont ete prepares Nous avons Cgalement prepare trois amides 4, 5 et 6, par condensation des chlorures d’acides avec les amines d’acides …
Number of citations: 3 www.sciencedirect.com
S CH - Trans R Soc Trop Med Hyg, 1996 - drugfuture.com
… Tenonitrozole (rINN) … Tenonitrozole is an antiprotozoal given in the treatment of trichomoniasis (p.827). It is given orally in a dose of 250 mg twice daily with meals, for 4 days. …
Number of citations: 0 www.drugfuture.com
M Haroon, T Akhtar, M Yousuf, MN Tahir, L Rasheed… - BMC chemistry, 2022 - Springer
The ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (1), a thiazole ester, was synthesized by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate…
Number of citations: 31 link.springer.com
I Crisan - Reactions, 2008 - Springer
… -pharyngeal oedema, pruritic rash, arthralgia, hepatomegaly and diffuse lymphadenopathy 3 days after treatment with metronidazole 500mg ovules [frequency not stated], tenonitrozole …
Number of citations: 0 link.springer.com

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